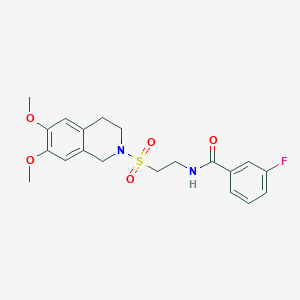

N-(2-((6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)-3-fluorobenzamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

N-[2-[(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)sulfonyl]ethyl]-3-fluorobenzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23FN2O5S/c1-27-18-11-14-6-8-23(13-16(14)12-19(18)28-2)29(25,26)9-7-22-20(24)15-4-3-5-17(21)10-15/h3-5,10-12H,6-9,13H2,1-2H3,(H,22,24) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQQFSPIWVAJPRX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2CN(CCC2=C1)S(=O)(=O)CCNC(=O)C3=CC(=CC=C3)F)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23FN2O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

422.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

The primary targets of the compound are currently unknown. The compound is a derivative of 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline, which is widely distributed in nature as alkaloids and has diverse broad-spectrum biological activity. These molecules have been qualified as ‘privileged scaffolds’ to identify, design, and synthesize novel biologically active derivatives of interest in drug development.

Mode of Action

It’s known that 6,7-dimethoxy-3,4-dihydroisoquinolin-1-ylacetonitrile in the enamine form readily reacts with acyl iso(thio)cyanates affording in high yields 1,2-fused oxo- and thioxodihydropyrimidoisoquinolines and thiouracyloisoquinolines. This suggests that the compound might interact with its targets through similar mechanisms.

Biological Activity

N-(2-((6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)-3-fluorobenzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic implications, and relevant research findings.

Chemical Structure and Properties

The compound's IUPAC name is this compound, with a molecular formula of and a molecular weight of 404.48 g/mol. Its structure features a sulfonamide group attached to a 3-fluorobenzamide moiety and a 6,7-dimethoxy-3,4-dihydroisoquinoline core.

Research indicates that this compound may exhibit significant biological activity through various mechanisms:

- Orexin Receptor Modulation : Similar compounds have shown orexin receptor antagonism, which is associated with regulating sleep and energy homeostasis. This suggests potential applications in treating sleep disorders and metabolic conditions.

- Anti-inflammatory Properties : Studies have indicated that derivatives of isoquinoline can inhibit pro-inflammatory cytokines, which could lead to therapeutic effects in conditions like chronic dermatitis .

- Antitumor Activity : Some benzamide derivatives have demonstrated antitumor effects by inhibiting specific kinases involved in cancer progression. The unique structural characteristics of this compound may enhance its efficacy in targeting cancer cells .

In Vitro Studies

In vitro studies have revealed the following:

- Cytokine Inhibition : The compound has shown effectiveness in reducing the release of inflammatory cytokines such as TNF-alpha and IL-6 in human cell lines, with EC50 values indicating moderate potency .

- Cell Proliferation : Compounds similar to this one have inhibited cell proliferation in cancer models by targeting specific signaling pathways associated with tumor growth .

In Vivo Studies

In vivo studies using animal models have demonstrated:

- Efficacy in Disease Models : The compound has been tested in models of chronic inflammation, showing a reduction in disease symptoms compared to control groups .

- Bioavailability Challenges : While exhibiting promising biological activity, some studies report limitations regarding bioavailability and potency in higher species, necessitating further optimization of the compound's structure for enhanced therapeutic efficacy .

Case Study 1: Anti-inflammatory Effects

In a rat model of oxazolone-induced dermatitis, oral administration of a related compound demonstrated significant anti-inflammatory effects, with marked reductions in skin lesions and inflammation markers compared to untreated controls. This highlights the potential for clinical applications in dermatological conditions.

Case Study 2: Cancer Treatment

A series of benzamide derivatives were evaluated for their ability to inhibit RET kinase activity. One derivative showed substantial inhibition of cell proliferation driven by RET mutations, suggesting that modifications similar to those present in this compound could yield effective anticancer agents .

Q & A

Q. Table 1: Key Reaction Parameters for Synthesis Optimization

| Step | Optimal Conditions | Yield Improvement Tips |

|---|---|---|

| Sulfonylation | 0–5°C, 2 h, CH2Cl2 solvent | Use excess chlorosulfonic acid |

| Amide Coupling | EDCI (1.2 eq), DMAP (0.1 eq), 24 h RT | Anhydrous DMF, nitrogen atmosphere |

| Purification | HPLC: 70% acetonitrile isocratic | Pre-purify via silica flash column |

Q. Table 2: Analytical Benchmarks for Quality Control

| Technique | Critical Parameters | Acceptable Criteria |

|---|---|---|

| ¹H NMR | 400 MHz, DMSO-d6, 25°C | No unassigned peaks <5% intensity |

| HRMS | ESI+, resolution >30,000 | Mass error <2 ppm |

| HPLC | C18 column, 254 nm detection | Purity ≥95% (area under curve) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.